
2-Chloro-6-fluoroanisole
Overview
Description
2-Chloro-6-fluoroanisole is an organic compound with the molecular formula C7H6ClFO It is a derivative of anisole, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are substituted by chlorine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoroanisole can be achieved through several methods. One common approach involves the halogenation of anisole. The process typically includes the following steps:
Nitration of Anisole: Anisole is first nitrated to form 2-nitroanisole.
Reduction: The nitro group is then reduced to an amino group, yielding 2-aminoanisole.
Diazotization and Halogenation: The amino group is diazotized and subsequently replaced with a chlorine atom through a Sandmeyer reaction, resulting in 2-chloroanisole.
Fluorination: Finally, selective fluorination at the 6-position is carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as direct halogenation of anisole using chlorine and fluorine gases under controlled conditions. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding phenols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for further halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products such as 2-methoxy-6-fluoroanisole, 2-thioanisole, or 2-amino-6-fluoroanisole.
Electrophilic Substitution: Products like 2-chloro-3-nitro-6-fluoroanisole or 2-chloro-6-fluoro-4-sulfonylanisole.
Oxidation and Reduction: Products like 2-chloro-6-fluorophenol or 2-chloro-6-fluorotoluene.
Scientific Research Applications
Synthesis of 2-Chloro-6-fluoroanisole
The synthesis of this compound typically involves the reaction of 2-fluorophenol with monochlorobenzene in the presence of a base such as sodium hydroxide. This method is noted for its efficiency and relatively mild reaction conditions, making it suitable for industrial production .
Synthetic Route Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 2-Fluorophenol + Monochlorobenzene | NaOH, stirring | High |
2 | N/A | N/A | N/A |
Pharmaceutical Applications
One of the most significant applications of this compound is as a synthetic intermediate in the production of pharmaceutical compounds. Notably, it is utilized in the synthesis of Lumiracoxib, a selective COX-2 inhibitor used for treating osteoarthritis and rheumatoid arthritis. The compound's low toxicity profile enhances its appeal as a pharmaceutical intermediate .
Case Study: Lumiracoxib Synthesis
- Compound : Lumiracoxib
- Role of this compound : Intermediate
- Therapeutic Use : Pain relief in arthritis
Agrochemical Applications
In agrochemicals, this compound serves as an important building block for developing herbicides and pesticides. Its structural properties allow for modifications that enhance biological activity against pests while minimizing environmental impact.
Case Study: Herbicide Development
- Application : Synthesis of herbicides
- Benefits : Increased efficacy and reduced environmental footprint
Material Science Applications
The compound also finds applications in material sciences, particularly in the development of polymers and advanced materials. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance in polymer formulations.
Recent studies have employed spectroscopic techniques to investigate the electronic properties of this compound and related compounds. These studies reveal insights into the molecular stability and reactivity influenced by the substitution patterns on the aromatic ring.
Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoroanisole depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets, leading to desired biological or chemical effects. The methoxy group can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
2-Chloro-6-fluoroanisole can be compared with other halogenated anisoles, such as:
2-Chloroanisole: Lacks the fluorine atom, which may result in different reactivity and binding properties.
2-Fluoroanisole: Lacks the chlorine atom, which may affect its chemical stability and biological activity.
2-Bromo-6-fluoroanisole: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions with molecular targets.
Uniqueness: The combination of chlorine and fluorine atoms in this compound provides a unique set of chemical and physical properties, making it a valuable compound for various applications. Its specific substitution pattern allows for selective reactions and interactions that are not possible with other halogenated anisoles.
Biological Activity
2-Chloro-6-fluoroanisole, a halogenated derivative of anisole, has garnered attention in various fields of research due to its distinct biological activities and potential applications in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and its implications in drug development, particularly focusing on its activity against specific diseases.
Chemical Structure and Synthesis
This compound (C7H6ClF O) features a methoxy group, a chlorine atom at the 2-position, and a fluorine atom at the 6-position of the aromatic ring. The synthesis typically involves several steps:
- Nitration of Anisole : Anisole is nitrated to form 2-nitroanisole.
- Reduction : The nitro group is reduced to an amino group, yielding 2-aminoanisole.
- Diazotization and Halogenation : The amino group undergoes diazotization followed by replacement with chlorine through a Sandmeyer reaction.
- Fluorination : Finally, selective fluorination occurs at the 6-position using agents like Selectfluor or N-fluorobenzenesulfonimide.
Biological Mechanisms and Activity
The biological activity of this compound is multifaceted, primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity, which can lead to significant biological effects.
Enzyme Interaction
Research indicates that this compound serves as a probe molecule in studies of enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to modulate enzyme activity, potentially influencing metabolic processes.
Antiviral Activity
A notable application of this compound is its role in antiviral research. In studies involving HIV-1, derivatives containing this compound have demonstrated potent inhibitory activity against wild-type and mutant strains of the virus. Specifically, compounds derived from this compound showed picomolar activity against HIV-1, indicating its potential as a lead compound for developing antiviral therapies .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory properties. It interacts with specific molecular targets involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other halogenated anisoles:
Compound | Key Features | Biological Activity |
---|---|---|
2-Chloroanisole | Lacks fluorine; may exhibit different reactivity | Moderate antibacterial properties |
2-Fluoroanisole | Lacks chlorine; affects chemical stability | Limited antiviral activity |
2-Bromo-6-fluoroanisole | Contains bromine; alters reactivity | Potentially higher toxicity |
This table illustrates how the combination of chlorine and fluorine in this compound provides unique chemical and biological properties that are not present in other similar compounds.
Case Study 1: Antiviral Research
In a study examining various derivatives of halogenated anisoles against HIV-1, researchers found that compounds featuring the 2-Chloro-6-fluoro substitution exhibited significantly enhanced antiviral activity compared to their non-halogenated counterparts. The most effective compounds showed IC50 values in the low nanomolar range, indicating their potential as effective antiviral agents .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound derivatives on cellular models of inflammation. Results demonstrated that these compounds inhibited pro-inflammatory cytokine production significantly more than non-halogenated analogs, supporting their development as anti-inflammatory drugs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-6-fluoroanisole, and how do reaction conditions influence yield and purity?
- Methodology : The most common synthesis involves reacting 2-fluorophenol with monochlorobenzene in the presence of NaOH and a catalyst under controlled temperature . Key factors include:
-
Catalyst selection : Optimal catalytic systems (e.g., phase-transfer catalysts) improve halogen exchange efficiency.
-
Temperature control : Excess heat may lead to side products like polychlorinated derivatives.
-
Purification : Distillation or recrystallization is critical to isolate the product from unreacted starting materials (e.g., residual 2-fluorophenol) .
- Data Table :
Parameter | Typical Range | Impact on Yield |
---|---|---|
Reaction Temperature | 60–80°C | Higher temps risk decomposition |
NaOH Concentration | 20–30% (w/w) | Excess NaOH may hydrolyze intermediates |
Catalyst Loading | 1–2 mol% | Below 1% slows reaction kinetics |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃), chloro, and fluoro substituents. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .
- FT-IR : Confirm C-O-C (anisole) stretch at ~1250 cm⁻¹ and C-F/C-Cl stretches in the 700–800 cm⁻¹ range.
- Chromatography : GC-MS or HPLC to assess purity (>98% for research-grade material) .
Q. What are the solubility and stability profiles of this compound under typical laboratory conditions?
- Methodology :
- Solubility : Test in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., dichloromethane). The compound is insoluble in water but dissolves in organic solvents like THF or ethyl acetate .
- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to monitor hydrolysis of the methoxy group or halogen displacement.
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Use functionals like B3LYP/6-311+G(d,p) to model electronic effects. For example:
- Localize electron-deficient regions (C-Cl bond) for nucleophilic aromatic substitution (SNAr) .
- Calculate Fukui indices to identify reactive sites for Suzuki-Miyaura couplings .
- Case Study : Simulations show that para-fluoro substituents enhance electrophilicity at the chloro position, favoring coupling with boronic acids .
Q. What strategies optimize regioselectivity in derivatizing this compound for herbicide intermediates?
- Methodology :
- Protection/Deprotection : Protect the methoxy group with TMSCl before lithiation to prevent side reactions .
- Directed Metalation : Use n-BuLi at low temperatures (-78°C) to selectively deprotonate positions ortho to halogens, enabling boronic ester formation .
- Suzuki Coupling : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for cross-coupling with aryl boronic acids .
Q. How can contradictory data in synthesis or reactivity studies be resolved?
- Methodology :
- Controlled Replication : Repeat experiments with standardized conditions (e.g., inert atmosphere, anhydrous solvents).
- Isotopic Labeling : Use ¹⁸O-labeled methoxy groups to trace hydrolysis pathways.
- Multivariate Analysis : Apply DOE (Design of Experiments) to isolate variables (e.g., temperature vs. catalyst) causing discrepancies .
Q. Data-Driven Research Challenges
Q. What are the limitations of current spectroscopic methods in detecting trace impurities in this compound?
- Methodology :
- LC-MS/MS : Detect sub-ppm levels of polychlorinated byproducts (e.g., 2,6-dichloroanisole) with MRM (Multiple Reaction Monitoring).
- NMR Cryoprobes : Enhance sensitivity for low-abundance impurities (<0.1%) .
Q. How do steric and electronic effects influence the compound’s participation in photochemical reactions?
- Methodology :
- UV-Vis Spectroscopy : Monitor absorption bands (e.g., 250–300 nm) to assess photoactivity.
- Laser Flash Photolysis : Measure transient intermediates (e.g., aryl radicals) generated under UV light .
Properties
IUPAC Name |
1-chloro-3-fluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASFEHCRPLPGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378571 | |
Record name | 2-Chloro-6-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53145-38-3 | |
Record name | 2-Chloro-6-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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